(2-Butylbenzofuran-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone, often abbreviated as B2, is a metabolite of the drug amiodarone. [] It belongs to the class of benzofuran derivatives and is characterized by a diiodophenyl group linked to a butylbenzofuran moiety via a methanone bridge. [] B2 is a key compound in studying amiodarone's metabolism and its potential toxicity. []
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is a synthetic organic compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a benzofuran core, which is known for its biological activity, and a hydroxylated phenyl group substituted with iodine, enhancing its reactivity and potential therapeutic effects. The compound is categorized under ketones due to the presence of a carbonyl group connected to the benzofuran and phenyl moieties.
The compound is classified as an organic compound with the following identifiers:
It has been referenced in various studies, particularly those focusing on cardiovascular drugs and their metabolites, indicating its relevance in pharmaceutical research .
The synthesis of (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone typically involves several key steps:
The compound can participate in several chemical reactions:
The mechanism of action for (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is primarily linked to its interaction with biological targets such as receptors or enzymes. This compound has been studied for its potential modulation of muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cardiac function and neurotransmission.
Research indicates that derivatives of this compound can act as allosteric modulators, enhancing or inhibiting receptor activity depending on their structural modifications . The precise mechanism often involves conformational changes in receptor proteins upon ligand binding, influencing downstream signaling pathways.
The chemical stability of (2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone is influenced by environmental factors such as pH and temperature. It exhibits moderate solubility in organic solvents while being less soluble in water due to its hydrophobic benzofuran structure.
(2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone has significant implications in medicinal chemistry:
(2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone (CAS 147030-50-0) serves as a critical intermediate in the synthesis of the antiarrhythmic drug amiodarone hydrochloride. Two principal synthetic routes dominate its production:
Friedel-Crafts Acylation: This method involves the reaction of 2-butylbenzofuran with 4-hydroxy-3-iodobenzoyl chloride under Lewis acid catalysis (typically AlCl₃). The reaction proceeds at 25–40°C in anhydrous dichloromethane, generating the target ketone. However, this pathway faces significant challenges: (1) Competitive dehalogenation occurs due to the lability of the C-I bond under acidic conditions, yielding the deiodinated byproduct (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone; (2) Over-acylation produces di-ketonated impurities when reaction temperatures exceed 45°C; and (3) Residual aluminum complexes with the phenolic hydroxyl group reduce yields to 65–72% [1] [8].
Suzuki-Miyaura Coupling: An alternative approach employs palladium-catalyzed cross-coupling between (2-butylbenzofuran-3-yl)boronic ester and 4-benzyloxy-3-iodobenzoyl bromide. This method offers improved regioselectivity and avoids electrophilic degradation of the iodine substituent. After coupling, catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group to reveal the phenolic OH. While this route achieves higher yields (80–85%), it introduces the risk of boronic ester homocoupling, generating the symmetric bi-benzofuran impurity (2,2′-dibutyl-3,3′-benzofuranyl)diphenylmethanone [1] [5].
Table 1: Byproducts in Amiodarone Intermediate Synthesis
Synthetic Route | Primary Byproducts | Formation Mechanism | Typical Yield Impact |
---|---|---|---|
Friedel-Crafts | Deiodinated methanone | Acid-catalyzed C-I bond cleavage | Reduces yield by 15–20% |
Di-ketonated adduct | Over-acylation at benzofuran C2/C6 positions | ≤5% impurity at T>45°C | |
Suzuki-Miyaura | Symmetric bi-benzofuran | Boronic ester homocoupling | 3–8% impurity formation |
Protodeiodinated phenol | Incomplete deprotection under hydrogenation | ≤2% in final step |
Yield Optimization Strategies: Recent advances address these limitations through:
In formulated amiodarone products, the methanone intermediate emerges as a degradation impurity under specific stress conditions. Key degradation pathways include:
Oxidative Deiodination: Under photooxidative stress (UV light >300 nm, O₂ atmosphere), the C(aryl)-I bond undergoes homolytic cleavage, generating a phenyl radical that abstracts hydrogen to form (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone. This process accelerates in aqueous solutions (e.g., IV formulations) with first-order kinetics (k = 1.2×10⁻³ h⁻¹ at pH 7.4, 25°C). Trace metal ions (Fe²⁺/Cu⁺) in buffer salts catalyze this degradation via single-electron transfer mechanisms [8] [10].
Hydrolytic Cleavage: Acidic conditions (pH <3) promote protonation of the ketone carbonyl, followed by nucleophilic attack by water at the benzofuran-methanone junction. This yields 2-butylbenzofuran-3-carboxylic acid and 4-hydroxy-3-iodobenzoic acid as major fragments. The reaction exhibits pseudo-first-order kinetics with significant acceleration above pH 5.5 (k = 8.7×10⁻⁴ h⁻¹ at pH 6.0, 40°C) [1] [8].
Table 2: Major Degradation Products in Pharmaceutical Formulations
Stress Condition | Primary Degradant | Structure | Maximum Formation |
---|---|---|---|
Photooxidation (UV/O₂) | Deiodinated methanone | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | 12.8% after 48h ICH light |
Acidic Hydrolysis | 2-Butylbenzofuran-3-carboxylic acid | C₁₂H₁₂O₃ | 15.2% at pH 2.5, 60°C |
4-Hydroxy-3-iodobenzoic acid | C₇H₅IO₃ | 14.9% at pH 2.5, 60°C | |
Ketone Reduction | Secondary alcohol derivative | (2-Butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanol | 3.1% in reducing media |
Formulation Stabilization Approaches: Parenteral amiodarone formulations mitigate degradation through:
The regioselective introduction of iodine at the ortho-position relative to the phenolic hydroxyl represents a key step in synthesizing this amiodarone precursor. Electrophilic iodination using I₂/KI or N-iodosuccinimide (NIS) encounters two principal selectivity challenges:
Competitive Diiodination: Unsubstituted (2-butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes iodination at both ortho positions (C3' and C5') due to the strong activating effect of the para-hydroxyl group. This generates the undesired (4-hydroxy-3,5-diiodophenyl) analog (observed in 40–65% yield under standard conditions), which is difficult to separate via crystallization due to similar solubility profiles [5] [10].
Benzofuran Ring Halogenation: The electron-rich C4–C7 positions of the benzofuran moiety compete for iodination, particularly when phenolic protection is incomplete. NIS in acetonitrile at 25°C yields 15–20% of 5-iodo-2-butylbenzofuran-3-yl)(4-hydroxy-3-iodophenyl)methanone as a regioisomeric impurity [1] [6].
Table 3: Iodination Selectivity Control Strategies
Iodination Method | Protecting Group | Solvent System | Temperature | 3-Iodo:3,5-Diiodo Ratio | Benzofuran Iodination (%) |
---|---|---|---|---|---|
I₂/KI | None | MeOH/H₂O (4:1) | 25°C | 1.8:1 | 18.2 |
I₂/KI | O-Methyl | DCM | 0°C | 8.5:1 | ≤2 |
NIS | O-Acetyl | Acetonitrile | 40°C | 4.7:1 | 12.6 |
ICl | O-Benzyl | Chloroform | −10°C | 20:1 | <0.5 |
Selectivity Enhancement Techniques:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0